Nanomolar Inhibition of Methylglyoxal Synthase: A 77-Fold Potency Differential Over Phosphoglycolate
PGH inhibits Escherichia coli methylglyoxal synthase (MGS) with a Ki of 39 nM, a value substantially lower than the 3,000-4,000 nM observed for triosephosphate isomerase (TIM) [1]. This 77- to 102-fold potency enhancement across structurally dissimilar enzymes sharing DHAP substrate utilization demonstrates PGH's utility in discriminating between mechanistically related active sites. In contrast, the non-hydroxamate analog phosphoglycolate exhibits a Ki of 93 nM against MGS, indicating that the hydroxamate moiety contributes only modestly to MGS binding but is essential for TIM recognition [2].
| Evidence Dimension | Inhibition constant (Ki) for methylglyoxal synthase vs. triosephosphate isomerase |
|---|---|
| Target Compound Data | Ki = 39 nM (MGS, E. coli) |
| Comparator Or Baseline | PGH vs. TIM: Ki = 3,000-4,000 nM; Phosphoglycolate vs. MGS: Ki = 93 nM |
| Quantified Difference | 77- to 102-fold more potent against MGS than TIM; PGH is 2.4-fold more potent than phosphoglycolate against MGS |
| Conditions | X-ray crystallography (2.00 Å resolution) and NMR spectroscopy; pH not specified, 25°C |
Why This Matters
This target-dependent potency gradient enables researchers to use PGH as a molecular probe to distinguish between MGS-dependent and TIM-dependent metabolic pathways in antimicrobial target validation studies.
- [1] Marks GT, Harris TK, Massiah MA, Mildvan AS, Harrison DH. Mechanistic implications of methylglyoxal synthase complexed with phosphoglycolohydroxamic acid as observed by X-ray crystallography and NMR spectroscopy. Biochemistry. 2001;40(23):6805-6818. View Source
- [2] BRENDA Enzyme Database. Ligand: phosphoglycolohydroxamic acid. Inhibitor in enzyme-catalyzed reactions (45 results). View Source
